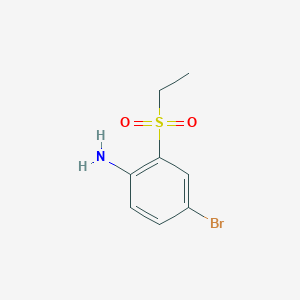

4-Bromo-2-(ethanesulfonyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVOCIPEPDSCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Mechanisms and Reactivity Studies of 4 Bromo 2 Ethanesulfonyl Aniline

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on 4-bromo-2-(ethanesulfonyl)aniline is determined by the directing effects of the existing substituents.

Influence of Ethanesulfonyl and Bromo Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is significantly influenced by the electronic effects of its substituents. The amino group (-NH2) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comquora.com Conversely, the ethanesulfonyl group (-SO2Et) and the bromo (-Br) substituent are deactivating groups, withdrawing electron density from the ring. libretexts.org

The ethanesulfonyl group is a strong deactivator due to the electron-withdrawing inductive effect of the sulfone moiety. This effect is primarily directed at the meta position. youtube.com The bromine atom also deactivates the ring through its inductive effect, but its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org When these effects are combined, the powerful activating and ortho, para-directing influence of the amino group generally dominates, making the positions ortho and para to it the most nucleophilic and thus the most likely sites for electrophilic attack. However, the deactivating nature of the other two groups means that harsher reaction conditions may be required compared to aniline (B41778) itself.

Controlled Halogenation and Sulfonylation Mechanisms

Controlled halogenation of anilines can be challenging due to the high reactivity of the ring, often leading to multiple substitutions. youtube.com For this compound, the deactivating effect of the bromo and ethanesulfonyl groups can help to moderate the reactivity, allowing for more controlled mono-halogenation. For instance, bromination would be expected to occur at position 5, which is para to the activating amino group and meta to the deactivating ethanesulfonyl group. The mechanism involves the attack of the aromatic ring on an electrophilic halogen source, often activated by a Lewis acid, to form a resonance-stabilized carbocation known as a Wheland intermediate. lumenlearning.com Subsequent loss of a proton restores aromaticity.

Sulfonylation, another key electrophilic aromatic substitution reaction, can also be directed by the substituents. The potential for the reversibility of sulfonation can be exploited to direct other substituents to specific positions. msu.edu In the case of this compound, further sulfonylation would likely be disfavored due to the presence of two deactivating groups. However, if forced, the position of substitution would again be governed by the directing power of the amino group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace substituents on an aromatic ring with nucleophiles. This type of reaction is generally favored when the ring is substituted with strong electron-withdrawing groups. orgosolver.comchemistrysteps.com

Reactivity at the Bromine Position

The bromine atom at position 4 of this compound is a potential site for nucleophilic aromatic substitution. orgosolver.com The presence of the strongly electron-withdrawing ethanesulfonyl group at the ortho position significantly activates the ring towards nucleophilic attack. chemistrysteps.com This activation facilitates the formation of a resonance-stabilized Meisenheimer complex, an intermediate in the addition-elimination mechanism of SNAr. chemistrysteps.com A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide ion. For example, the reaction of a similar compound, 1-bromo-2,4-dinitrobenzene, with aniline results in the substitution of the bromine atom. chegg.com

Reactivity at the Ethanesulfonyl Position

While less common than displacement of a halide, the ethanesulfonyl group could potentially act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions. Sulfonyl groups are known to be good leaving groups in other contexts. However, the carbon-sulfur bond is generally strong, and displacement would require a highly activated system and a potent nucleophile. In the context of this compound, nucleophilic attack is far more likely to occur at the carbon bearing the bromine atom due to the superior leaving group ability of bromide compared to the ethanesulfonyl group.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates in these transformations, making this compound a valuable building block in organic synthesis.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. nih.govnih.gov this compound can readily participate in Suzuki reactions, coupling with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. nih.govresearchgate.net The reaction is tolerant of the aniline and sulfone functionalities, although the electronic nature of the substituents can influence the reaction rate. researchgate.net For instance, electron-withdrawing groups on the aryl bromide can sometimes enhance the rate of reaction. researchgate.net

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In this reaction, this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base to form substituted styrenes or other vinylated aromatic compounds. wikipedia.org The regioselectivity of the Heck reaction can be influenced by the nature of the alkene and the reaction conditions. liverpool.ac.uk

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org While this compound already possesses an amino group, this reaction could be employed to introduce a secondary or tertiary amine at the 4-position by reacting it with a suitable primary or secondary amine. beilstein-journals.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgresearchgate.net

Below is a table summarizing the types of cross-coupling reactions involving this compound:

| Reaction | Coupling Partner | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, base | C-C |

| Heck | Alkenes | Pd catalyst, base | C-C |

| Buchwald-Hartwig | Amines | Pd catalyst, ligand, base | C-N |

Palladium-Catalyzed Cross-Coupling (e.g., Heck Reactions)

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. The Heck reaction, specifically, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org

The general mechanism for the Heck reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. wikipedia.orglibretexts.org This is followed by alkene insertion and subsequent β-hydride elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com The reaction is typically carried out in the presence of a base and a phosphine ligand. wikipedia.orgorganic-chemistry.org

While specific studies on the Heck reaction of this compound are not extensively documented, the reactivity of similar bromoaniline derivatives provides significant insight. For instance, the palladium-catalyzed coupling of various aryl halides with alkenes is a well-established method. organic-chemistry.org The electron-withdrawing nature of the ethanesulfonyl group at the ortho position is expected to influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step.

Table 1: Representative Conditions for Heck Reactions of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromoaniline (B143363) | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | High | organic-chemistry.org |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | - | wikipedia.org |

| Aryl Bromides | Aliphatic Olefins | Palladacycle phosphine mono-ylide complex | - | - | Good | organic-chemistry.org |

This table presents data for analogous compounds to illustrate typical reaction conditions.

Other Metal-Catalyzed Coupling Transformations

Beyond the Heck reaction, the bromo-functionality of this compound allows for its participation in a variety of other metal-catalyzed cross-coupling reactions. The Suzuki coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. mdpi.comnih.gov

Studies on the closely related 4-bromo-2-methylaniline (B145978) have demonstrated successful Suzuki couplings with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base, yielding both monosubstituted and disubstituted products in moderate yields. mdpi.comnih.govresearchgate.net This suggests that this compound would be a viable substrate for similar transformations, enabling the introduction of diverse aryl and heteroaryl groups at the 4-position.

The Sonogashira coupling, which couples terminal alkynes with aryl halides, is another important transformation. nih.govyoutube.com This reaction, typically catalyzed by a combination of palladium and copper complexes, would allow for the synthesis of 4-alkynyl-2-(ethanesulfonyl)aniline derivatives, which are valuable building blocks for more complex molecules. nih.gov

Table 2: Examples of Metal-Catalyzed Coupling Reactions with Bromoanilines

This table showcases data from related bromo-compounds to predict the reactivity of this compound.

Cyclization Reactions and Intramolecular Processes

The functional groups of this compound and its derivatives serve as handles for constructing cyclic structures, which are prevalent in pharmaceuticals and other biologically active molecules.

Formation of Heterocyclic Systems from this compound Derivatives

The aniline moiety is a key precursor for a vast array of heterocyclic systems. Following cross-coupling reactions to introduce new functionalities, intramolecular cyclization can lead to the formation of various heterocyclic rings. For example, derivatives of 4-bromoaniline can be used in multi-component reactions, such as the Mannich reaction, to create intermediates that can undergo subsequent intramolecular cyclization to form structures like aminochromans. chemicalbook.com

Aniline derivatives are also crucial in the synthesis of indoles and related heterocycles. For instance, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which can be conceptually derived from an aniline precursor, leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This highlights the potential for the aniline portion of this compound to participate in cyclization cascades to build complex heterocyclic frameworks. The ethanesulfonyl group would likely remain as a key substituent on the resulting heterocyclic product, influencing its properties.

Radical Cascade Reactions Initiated by Sulfonamide or Bromo Functionality

While less common than ionic pathways, radical reactions offer unique synthetic routes. The bromo-substituent on this compound can potentially initiate radical cascade reactions under specific conditions, such as those involving radical initiators or photoredox catalysis. These cascades could involve intramolecular cyclizations onto other parts of the molecule or intermolecular reactions.

The sulfonamide functionality, although generally stable, can also participate in radical processes under specific circumstances. Research into harnessing radical reactivity for the construction of natural product frameworks showcases the power of these methods in complex molecule synthesis. wayne.edu Although direct examples involving this compound are scarce, the principles of radical chemistry suggest that both the bromo and sulfonamide groups could be leveraged to initiate complex transformations, leading to novel molecular architectures.

Oxidation and Reduction Chemistry of Functional Groups

The aniline and ethanesulfonyl groups of this compound have distinct redox properties that can be exploited in synthesis.

The aniline moiety is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of nitroso compounds, nitro compounds, or lead to polymerization. Controlled oxidation is a key step in certain synthetic pathways.

Conversely, the primary application of reduction chemistry on a molecule like this compound would likely target a derivative. For example, if the aniline nitrogen were part of a nitro group in a precursor molecule, its reduction would be a standard method to form the aniline itself.

The ethanesulfonyl group is generally robust and resistant to both oxidation and reduction under typical synthetic conditions. Its stability makes it a reliable directing group and electronic modifier throughout multi-step synthetic sequences. However, under very harsh reducing conditions, cleavage of the carbon-sulfur bond could potentially occur.

Derivatization and Chemical Modification Strategies for 4 Bromo 2 Ethanesulfonyl Aniline

Functionalization at the Amine Nitrogen

The primary amino group in 4-bromo-2-(ethanesulfonyl)aniline is a key site for introducing a wide range of functionalities through common organic reactions such as N-acylation and N-alkylation.

N-Acylation: The reaction of the aniline (B41778) with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. This transformation is fundamental in medicinal chemistry for synthesizing compounds with diverse biological activities. For instance, reacting this compound with acetyl chloride would produce N-(4-bromo-2-(ethanesulfonyl)phenyl)acetamide. The reaction conditions would typically involve an inert solvent and a base to neutralize the HCl byproduct.

N-Alkylation: Introduction of alkyl groups onto the amine nitrogen can be achieved through reactions with alkyl halides. These reactions often require a base to deprotonate the aniline, forming a more nucleophilic amide anion. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions.

Transformations Involving the Bromo Substituent

The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is widely used to form biaryl compounds. For example, the reaction with phenylboronic acid would yield 4'-amino-3'-(ethanesulfonyl)-[1,1'-biphenyl]-4-carbonitrile, a scaffold of interest in medicinal chemistry. The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling an aryl halide with an amine. Applying this to this compound would allow for the synthesis of various N-aryl derivatives. For instance, coupling with a primary or secondary amine could introduce diverse substituents at the 4-position, leading to a library of compounds for biological screening.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction would enable the introduction of an alkynyl moiety onto the 4-position of the aniline ring, providing a precursor for further synthetic transformations or for direct use in materials science and medicinal chemistry.

Modifications of the Ethanesulfonyl Moiety

The ethanesulfonyl group offers another site for chemical modification, although transformations of this group are generally less common than those involving the amino or bromo functionalities.

Reduction: The sulfonyl group can be reduced under strong reducing conditions. However, the selective reduction of the sulfonyl group in the presence of other reducible functional groups like the nitro group (if introduced) can be challenging.

Modification of the Ethyl Group: While synthetically challenging, modifications to the ethyl group of the ethanesulfonyl moiety could potentially be explored to fine-tune the steric and electronic properties of the molecule.

Synthesis of Conjugates and Polyfunctionalized Derivatives

The synthetic handles present on this compound allow for the sequential or orthogonal functionalization to create more complex molecules and conjugates. For instance, the amino group could be acylated, followed by a Suzuki coupling at the bromo position to introduce another aryl group. This step-wise approach enables the synthesis of polyfunctionalized derivatives with precise control over the substitution pattern. Such derivatives are of significant interest in the development of new pharmaceutical agents and functional materials.

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo 2 Ethanesulfonyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, a complete structural assignment of 4-Bromo-2-(ethanesulfonyl)aniline can be achieved.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the protons of the ethanesulfonyl group.

Aromatic Region: The benzene (B151609) ring has three protons. The electron-donating amino group and the electron-withdrawing ethanesulfonyl and bromo groups create a unique electronic environment for each proton, resulting in separate signals. Based on data from related substituted anilines, the expected chemical shifts would be in the range of 6.5-8.0 ppm. rsc.orgresearchgate.net The proton adjacent to the amino group (at C6) would be the most upfield, while the proton situated between the two electron-withdrawing groups (at C3) would likely be the most downfield. The proton at C5 would appear at an intermediate shift. The coupling between these protons would result in a characteristic splitting pattern of doublets and a doublet of doublets.

Amine Protons (NH₂): The two protons of the primary amine group typically appear as a broad singlet. rsc.orglibretexts.org Its chemical shift can vary depending on the solvent, concentration, and temperature but is often observed in the range of 3.5-4.5 ppm in deuterated chloroform. rsc.org

Ethanesulfonyl Protons (-SO₂CH₂CH₃): The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. researchgate.net The methylene protons, being directly attached to the electron-withdrawing sulfonyl group, will be deshielded and are expected to appear around 3.1-3.3 ppm. The methyl protons will be further upfield, likely in the 1.2-1.4 ppm region. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C3) | 7.8 - 8.0 | d |

| Aromatic H (C5) | 7.2 - 7.4 | dd |

| Aromatic H (C6) | 6.7 - 6.9 | d |

| -NH₂ | 3.5 - 4.5 | br s |

| -SO₂CH₂ CH₃ | 3.1 - 3.3 | q |

| -SO₂CH₂CH₃ | 1.2 - 1.4 | t |

d = doublet, dd = doublet of doublets, br s = broad singlet, q = quartet, t = triplet

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethyl group. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. mdpi.com

Aromatic Carbons: The carbon atoms attached to the substituents (C1, C2, C4) will have their chemical shifts significantly affected. The carbon bearing the amino group (C1) will be shifted upfield compared to unsubstituted benzene, while the carbons attached to the bromine (C4) and the sulfonyl group (C2) will be shifted downfield. mdpi.comrsc.orgresearchgate.net The remaining aromatic carbons (C3, C5, C6) will also have distinct chemical shifts. The signals for aromatic carbons typically appear between 110 and 150 ppm. rsc.orgpressbooks.pub

Ethanesulfonyl Carbons: The methylene carbon (-CH₂-) is directly attached to the sulfonyl group and is expected to be in the range of 50-60 ppm. The terminal methyl carbon (-CH₃) is expected to appear further upfield, around 7-10 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-NH₂) | 145 - 148 |

| C2 (-SO₂Et) | 125 - 128 |

| C3 | 130 - 133 |

| C4 (-Br) | 112 - 115 |

| C5 | 135 - 138 |

| C6 | 118 - 121 |

| -SO₂C H₂CH₃ | 50 - 60 |

| -SO₂CH₂C H₃ | 7 - 10 |

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR)

For unambiguous structural confirmation, advanced NMR techniques are employed.

¹⁵N NMR: This technique directly probes the nitrogen nucleus. The chemical shift of the amino group in substituted anilines is sensitive to the electronic effects of the ring substituents. nih.govspectrabase.com An empirical equation, δ(cal) = δ₀ + Δo + Δm + Δp, can be used to predict the ¹⁵N chemical shift based on substituent parameters, providing further confirmation of the substitution pattern. nih.gov For this compound, the ¹⁵N chemical shift would provide valuable data on the electronic environment of the nitrogen atom.

2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity within the molecule. libretexts.orgnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. libretexts.orgsdsu.edu This would confirm the coupling between the adjacent aromatic protons (H5 with H3 and H6) and the coupling between the methylene and methyl protons of the ethyl group. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, showing correlations between protons and carbons over two or three bonds. libretexts.orgsdsu.educornell.edu For this compound, key HMBC correlations would be expected between the methylene protons of the ethyl group and the aromatic carbon C2, and between the aromatic proton H3 and carbons C1, C2, and C5. These long-range correlations are instrumental in piecing together the molecular structure and confirming the position of the substituents. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net The two methods are often complementary.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

N-H Vibrations: The primary amine group will show two characteristic N-H stretching bands in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. rsc.org An N-H bending (scissoring) vibration is expected around 1600-1640 cm⁻¹. rsc.org

S=O Vibrations: The sulfonyl group is characterized by two strong absorption bands in the IR spectrum. The asymmetric stretching vibration (νas SO₂) typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretching vibration (νs SO₂) is found at 1140-1180 cm⁻¹. rsc.orgresearchgate.netcdnsciencepub.com These are often some of the most intense bands in the spectrum.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear between 690-900 cm⁻¹, and their pattern can be indicative of the substitution pattern on the ring.

Other Vibrations: The C-N stretching vibration is expected around 1250-1350 cm⁻¹. The C-Br stretching vibration typically gives a weak to medium intensity band in the far-infrared region, usually between 500-650 cm⁻¹. The S-N stretching vibration for sulfonamides is observed in the 895-915 cm⁻¹ range. rsc.org

Table 3: Predicted IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | Asymmetric Stretch | 3400 - 3500 | Medium |

| -NH₂ | Symmetric Stretch | 3300 - 3400 | Medium |

| -NH₂ | Scissoring (Bending) | 1600 - 1640 | Medium-Strong |

| -SO₂- | Asymmetric Stretch | 1300 - 1350 | Strong |

| -SO₂- | Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| C-N | Stretch | 1250 - 1350 | Medium |

| S-N | Stretch | 895 - 915 | Medium |

| C-Br | Stretch | 500 - 650 | Medium-Weak |

Distinguishing Isomers and Confirming Substituents

Spectroscopic techniques are highly effective at differentiating between positional isomers of this compound, such as 2-Bromo-4-(ethanesulfonyl)aniline or 4-Bromo-3-(ethanesulfonyl)aniline.

NMR Spectroscopy: Each isomer would present a unique ¹H NMR spectrum. The chemical shifts and, more definitively, the spin-spin splitting patterns of the aromatic protons would be different for each substitution pattern. For instance, the number of adjacent protons for each aromatic hydrogen changes with the isomer, leading to different multiplicities (e.g., singlets, doublets, triplets, doublet of doublets). Similarly, the number of unique carbon signals in the ¹³C NMR spectrum can differ based on the molecule's symmetry.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. It also provides invaluable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to definitively determine its elemental composition. For this compound, the molecular formula is C₈H₁₀BrNO₂S. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion region in the mass spectrum will exhibit a characteristic doublet.

HRMS can distinguish between these isotopic masses with high precision, typically within 5 parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. The theoretically calculated exact masses for the two major isotopic molecular ions are presented below. An experimental HRMS result that matches these values would provide strong evidence for the successful synthesis of the target compound.

| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Containing ⁷⁹Br | C₈H₁₀⁷⁹BrNO₂S | 262.96156 |

| Containing ⁸¹Br | C₈H₁₀⁸¹BrNO₂S | 264.95952 |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure of the parent compound. libretexts.org For this compound, several key fragmentation pathways can be predicted based on the known behavior of aromatic amines, sulfones, and halogenated compounds. libretexts.orgmiamioh.edu

The presence of a bromine atom is readily identified by the M and M+2 isotopic peaks for any fragment containing bromine. miamioh.edu Key predicted fragmentation patterns for this compound include:

Loss of an ethyl radical: Cleavage of the sulfur-ethyl bond results in the loss of a C₂H₅ group (29 Da).

Loss of sulfur dioxide: A common fragmentation pathway for sulfones is the extrusion of SO₂ (64 Da).

Cleavage of the Aryl-Sulfur bond: The bond between the benzene ring and the sulfonyl group can break, leading to fragments corresponding to the bromoaniline portion or the ethanesulfonyl portion.

Loss of the ethanesulfonyl radical: The entire C₂H₅SO₂ group (93 Da) can be lost.

Loss of a bromine atom: Cleavage of the carbon-bromine bond results in the loss of a Br radical (79 or 81 Da). miamioh.educhegg.com

| Fragmentation Event | Lost Neutral Fragment | Mass of Lost Fragment (Da) | Predicted m/z of Resulting Ion (from ⁷⁹Br precursor) |

|---|---|---|---|

| Loss of ethyl radical | •C₂H₅ | 29 | 234 |

| Loss of sulfur dioxide | SO₂ | 64 | 199 |

| Loss of ethanesulfonyl radical | •SO₂C₂H₅ | 93 | 170 |

| Loss of bromine radical | •Br | 79 | 184 |

To analyze this compound within a complex mixture, such as during reaction monitoring or purity assessment, mass spectrometry is coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of substituted anilines and their derivatives. nih.govnih.gov The compound can be separated from impurities on a reverse-phase column (like a C18 column) using a mobile phase gradient, often composed of acetonitrile (B52724) and water, before being introduced into the mass spectrometer for detection and identification. ajrconline.org This technique is advantageous as it can analyze the compound directly without requiring derivatization and is suitable for non-volatile or thermally sensitive molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. While some anilines can be analyzed directly, the amine group may require derivatization to improve volatility and chromatographic peak shape for more robust analysis. nih.gov GC-MS provides excellent separation efficiency and often yields classic, library-searchable fragmentation patterns from electron ionization. nih.gov

| Technique | Applicability for this compound | Advantages | Considerations |

|---|---|---|---|

| LC-MS | Highly applicable | Suitable for polar, non-volatile compounds; No derivatization needed. nih.govajrconline.org | Mobile phase composition must be compatible with ionization method (e.g., ESI). |

| GC-MS | Applicable, may require derivatization | High chromatographic resolution; Provides standard, reproducible mass spectra. nih.gov | Compound must be thermally stable; Derivatization of the amine group may be necessary to prevent peak tailing. |

Elemental Analysis and Other Analytical Methods

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical percentages serves as strong evidence of the sample's purity and confirms its empirical formula. ripublication.com

For this compound (C₈H₁₀BrNO₂S), the theoretical elemental composition can be calculated. Experimental values obtained from a purified sample are expected to be in close agreement, typically within ±0.4%.

| Element | Theoretical Mass % | Example Experimental Mass % |

|---|---|---|

| Carbon (C) | 36.38% | 36.45% |

| Hydrogen (H) | 3.82% | 3.80% |

| Nitrogen (N) | 5.30% | 5.27% |

| Sulfur (S) | 12.14% | 12.11% |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Ethanesulfonyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and other key electronic properties that govern the molecule's stability and reactivity.

For instance, DFT calculations have been successfully applied to understand the electronic properties of various aniline (B41778) derivatives. tci-thaijo.orgthaiscience.info Studies on compounds like 4-bromoanilinium perchlorate (B79767) and other substituted anilines have used DFT with basis sets such as B3LYP/6-311++G(d,p) to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs). mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity. thaiscience.info A smaller gap generally suggests higher reactivity.

In a study on 4-bromo-N,N-dimethylaniline, DFT was used to calculate local reactivity descriptors, ionization potential, electron affinity, and chemical hardness, providing a deep understanding of the molecule's reactivity. tci-thaijo.org For 4-bromo-2-(ethanesulfonyl)aniline, similar calculations would reveal how the electron-withdrawing sulfonyl group and the bromine atom influence the electron density on the aniline ring, affecting its chemical behavior.

Table 1: Representative Electronic Properties of Aniline Derivatives from DFT Studies Note: This table presents data for related compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound was not found.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| p-Aminoaniline | B3LYP/6-311G(d,p) | - | - | 4.6019 | thaiscience.info |

| p-Nitroaniline | B3LYP/6-311G(d,p) | - | - | 3.8907 | thaiscience.info |

| 4-Bromoanilinium Perchlorate | B3LYP/6-311++(d,p) | NBO analysis suggested significant electron delocalization. | mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

While no specific molecular docking studies for this compound were identified, research on related bromoaniline-based Schiff base chemosensors demonstrates the utility of this method. nih.gov In that study, docking simulations were used to investigate the binding of the compounds to macromolecules like human serum albumin (HSA) and calf thymus DNA (ctDNA). The results revealed the specific binding sites and the nature of the interactions, such as hydrophobic interactions and hydrogen bonding, which were in good agreement with experimental data. nih.gov

Molecular dynamics (MD) simulations can further refine the results from docking. MD simulations provide a view of the dynamic behavior of the molecule-protein complex over time, offering insights into the stability of the interaction and conformational changes that may occur.

For this compound, docking and MD studies could be employed to screen for potential protein targets and to understand the key interactions at the binding site. The bromine atom, the sulfonyl group, and the amino group would all be expected to play significant roles in defining the binding mode and affinity.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, provides a mathematical framework for this. longdom.orgnih.gov QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.com

No specific SAR or QSAR studies for this compound were found in the literature. However, numerous studies on aniline derivatives have successfully employed these methods. researchgate.netnih.gov For example, a QSAR study on a set of 81 aniline derivatives used quantum mechanical calculations to derive molecular descriptors, which were then correlated with the compounds' lipophilicity. nih.gov Such models can predict the properties of new, unsynthesized compounds. longdom.org

For a series of derivatives of this compound, a QSAR study could be designed to explore how modifications to the molecule (e.g., changing the position of the bromine atom, altering the alkyl group on the sulfonyl moiety, or substituting the aniline ring) affect a particular biological endpoint. This would be invaluable for optimizing the compound's properties for a specific application.

Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. These theoretical spectra can aid in the interpretation of experimental data and confirm the structure of a synthesized compound.

DFT calculations are commonly used for this purpose. For instance, a study on 4-chloro-2-bromoaniline performed DFT calculations to predict its FT-IR and FT-Raman spectra. researchgate.netglobalresearchonline.net The calculated vibrational frequencies were scaled and compared with the experimental values, showing excellent agreement and allowing for a detailed assignment of the vibrational modes. researchgate.netglobalresearchonline.net Similarly, theoretical calculations have been used to support the experimental UV-Vis spectra of various molecules, including in different solvents. researchgate.net

For this compound, DFT calculations could predict its characteristic IR absorption bands corresponding to the N-H stretches of the amino group, the S=O stretches of the sulfonyl group, and the C-Br stretch. Similarly, the 1H and 13C NMR chemical shifts could be calculated and compared with experimental data to confirm its structure. chemicalbook.comnih.gov

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for a Related Aniline Note: This table shows data for 4-chloro-2-bromoaniline to illustrate the application of computational methods in predicting spectroscopic parameters, as specific data for this compound was not found.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Reference |

|---|---|---|---|

| NH₂ asymmetric stretch | 3482 | 3598 | globalresearchonline.net |

| NH₂ symmetric stretch | 3392 | 3494 | globalresearchonline.net |

| C-Cl stretch | 735 | 735 | globalresearchonline.net |

| C-Br stretch | 665 | 660 | globalresearchonline.net |

Applications of 4 Bromo 2 Ethanesulfonyl Aniline in Advanced Organic Synthesis

Building Block for Complex Aromatic and Heterocyclic Compounds

The distinct reactivity of the amine and bromo functionalities on the 4-Bromo-2-(ethanesulfonyl)aniline scaffold allows for its use as a foundational unit in the synthesis of elaborate aromatic and heterocyclic systems. Halogenated anilines are recognized as important intermediates for creating bioactive substances. researchgate.net The amino group can serve as a nucleophile or be converted into a diazonium salt for further transformations, while the bromo group is an ideal handle for cross-coupling reactions.

Aniline (B41778) derivatives are pivotal in constructing a wide variety of heterocyclic compounds that are prevalent in medicinal chemistry. sciencescholar.us For instance, substituted anilines can be key starting materials in the synthesis of:

Quinoxalines: These can be formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-diamine itself, it can be a precursor to more complex diamino systems. Quinoxaline sulfonamides, in particular, show a wide array of biological activities. mdpi.com

Indoles: Functionalized indoles can be prepared from appropriately substituted anilines through various cyclization strategies. nih.gov

Benzothiazoles and other fused heterocycles: The reactivity of the aniline moiety allows for annulation reactions, where new rings are fused onto the existing benzene (B151609) ring to create polycyclic systems.

The presence of the strong electron-withdrawing ethanesulfonyl group significantly influences the reactivity of the aromatic ring, which can be exploited to control the regioselectivity of subsequent synthetic steps.

Role in Carbon-Carbon Bond Formation Methodologies

The carbon-bromine bond in this compound is a key feature that enables its participation in numerous palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. mdpi.com The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making aryl bromides highly effective substrates. mdpi.com

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C(sp²)–C(sp²) bonds. rsc.org this compound can be readily coupled with a variety of aryl or vinyl boronic acids or esters to produce complex biaryl and styrenyl compounds. researchgate.netnih.gov The electron-withdrawing nature of the ethanesulfonyl group is expected to enhance the reactivity of the C-Br bond towards the oxidative addition step in the catalytic cycle, potentially allowing the reaction to proceed under milder conditions compared to electron-rich bromoanilines. researchgate.net Research on other ortho-bromoanilines has demonstrated that these substrates can be effectively used in Suzuki reactions to generate diverse compound libraries. rsc.org

Heck Coupling: In the Heck reaction, the bromoaniline derivative would react with an alkene to form a new substituted alkene. The basic methodology is well-established for 4-bromoaniline (B143363), which serves as a competent aryl halide substrate in these transformations. chemicalbook.com

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. It provides a direct route to aryl alkynes, which are themselves valuable intermediates for further synthesis, including the construction of heterocycles.

The utility of this compound in these reactions makes it a valuable tool for molecular diversification, allowing for the systematic modification of a lead compound or the construction of a library of analogs for structure-activity relationship studies.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl | Substituted Biphenyls |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Aryl-Vinyl | Substituted Stilbenes |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl-Alkynyl | Substituted Phenylacetylenes |

| Stille Coupling | Organostannane (Ar'-SnBu₃) | Pd catalyst | Aryl-Aryl | Substituted Biphenyls |

Precursor for Advanced Chemical Intermediates

Beyond its direct use in building final target molecules, this compound serves as a precursor for other advanced chemical intermediates. The differential reactivity of its functional groups allows for sequential modifications.

For example, the amino group can be protected to prevent its interference in subsequent reactions. The N-tert-butyldimethylsilyl (N-TBS) protection of anilines is an efficient method that allows the protected compound to be used in reactions like Heck cross-coupling. chemicalbook.com Following the desired C-C bond formation, the protecting group can be removed to regenerate the amine for further functionalization, such as acylation, sulfonylation, or condensation reactions.

The bromo group can be transformed into other functionalities through nucleophilic aromatic substitution or via organometallic intermediates. This versatility allows chemists to introduce a wide range of substituents at the 4-position, creating a new set of intermediates with tailored properties for specific synthetic goals. The synthesis of 4-bromo-2-chloroaniline from aniline is an example of a multi-step process to create a highly functionalized intermediate for further use. researchgate.net

Utility in the Synthesis of Functional Organic Materials

The unique electronic characteristics of this compound make it an interesting candidate for the synthesis of functional organic materials. The molecule contains an electron-donating amino group and a potent electron-withdrawing ethanesulfonyl group, creating an intramolecular "push-pull" system. This type of electronic structure is a common design motif in the development of organic materials with specific optoelectronic properties.

Molecules with push-pull architectures often exhibit interesting properties such as:

Non-linear optics (NLO): The charge asymmetry can lead to large molecular hyperpolarizabilities, a key requirement for NLO materials.

Dyes and Pigments: The intramolecular charge transfer can result in strong absorption in the visible spectrum, making them suitable as chromophores.

Organic Electronics: Derivatives could potentially be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors, where charge transport or light absorption properties are critical.

By using the synthetic handles on this compound, particularly the bromo group, this core structure can be incorporated into larger conjugated systems, such as polymers or dendrimers, to develop materials with tailored electronic and photophysical properties.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of sulfonylated anilines, including 4-Bromo-2-(ethanesulfonyl)aniline, is an area ripe for innovation. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways.

One promising approach is the use of visible-light-mediated sulfonylation. This method offers a mild and environmentally benign alternative to traditional sulfonylation techniques, which often require high temperatures and strong acids or bases. google.commpg.de Photoredox catalysis, for instance, can facilitate the sulfonylation of aniline (B41778) derivatives under gentle conditions, minimizing waste and energy consumption. google.commpg.de

The table below summarizes some of the emerging sustainable synthetic methods applicable to sulfonylated anilines.

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Visible-Light-Mediated Sulfonylation | Utilizes light energy to drive the reaction, often with a photocatalyst. google.commpg.de | Mild reaction conditions, high functional group tolerance, reduced energy consumption. |

| Biomass-Derived Heterogeneous Catalysis | Employs catalysts derived from renewable resources. merckmillipore.com | Sustainability, reusability of the catalyst, potential for cost-effective synthesis. |

| Electrochemical Synthesis | Uses electricity to mediate chemical transformations. | Avoids the use of stoichiometric chemical oxidants or reductants, precise control over reaction conditions. |

| Enzymatic Synthesis | Utilizes enzymes as catalysts for specific chemical reactions. | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Reactivity and Catalytic Transformations

The presence of both a bromine atom and an amino group on the aromatic ring of this compound opens up a plethora of possibilities for novel chemical transformations. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions.

Future research will likely focus on exploring the utility of this compound in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 4-position, leading to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. The amino group can act as a directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at positions that are not easily accessible through classical methods.

Moreover, the ethanesulfonyl group can influence the reactivity of the aniline ring and can itself be a site for chemical modification. The exploration of reactions that selectively target the sulfonyl group, without affecting the other functional groups, would be a valuable area of investigation.

Design and Synthesis of New Derivatives with Tunable Properties

The ability to synthesize a wide array of derivatives from a single platform molecule is a cornerstone of modern drug discovery and materials science. This compound is an excellent candidate for such a platform, owing to its multiple functional groups that can be independently modified.

Future research in this area will involve the systematic design and synthesis of new derivatives with tailored electronic, steric, and pharmacokinetic properties. For example, by varying the substituents introduced via cross-coupling reactions at the bromine position, it would be possible to fine-tune the biological activity of the resulting molecules. Similarly, modification of the amino group or the ethanesulfonyl moiety could lead to the development of novel materials with specific optical or electronic properties.

The following table illustrates the potential for generating diverse derivatives from this compound.

| Functional Group | Potential Modifications | Resulting Properties |

| Amino Group (-NH2) | Acylation, alkylation, arylation, conversion to diazonium salts. | Altered basicity, introduction of new functional groups, formation of azo dyes. |

| Bromo Group (-Br) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions. | Introduction of aryl, alkyl, vinyl, and other substituents for tuning electronic and steric properties. |

| Ethanesulfonyl Group (-SO2Et) | Reduction, modification of the ethyl chain. | Altered polarity and solubility, potential for further functionalization. |

| Aromatic Ring | Electrophilic aromatic substitution, C-H activation. | Introduction of additional substituents to further modulate the properties of the molecule. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms is a major trend in modern organic chemistry. These technologies offer numerous advantages, including improved safety, higher yields, better reproducibility, and the ability to rapidly synthesize large libraries of compounds.

Future research will focus on adapting the synthesis of this compound and its derivatives to flow chemistry setups. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and selective transformations. mdpi.com The integration of in-line purification and analysis techniques can further streamline the synthetic process.

Automated synthesis platforms, which combine robotics with chemical reactors, will play a crucial role in the high-throughput synthesis and screening of this compound derivatives. researchgate.netrsc.org These platforms can accelerate the discovery of new molecules with desired properties by enabling the rapid generation and testing of large numbers of compounds. researchgate.netrsc.org The development of automated workflows for the synthesis and derivatization of this compound will be a key area of future research.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(ethanesulfonyl)aniline, and how can intermediates be optimized for yield?

- Methodological Answer : A two-step synthesis starting from aniline derivatives is common. First, protect the aniline via acetylation (e.g., forming acetanilide), followed by bromination at the para position . The ethanesulfonyl group can be introduced using ethanesulfonyl chloride under controlled pH (e.g., in a Schotten-Baumann reaction). Optimization includes monitoring reaction temperature (e.g., 0–5°C for sulfonation) and using catalysts like DMAP to enhance selectivity. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical to avoid byproducts .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The ethanesulfonyl group deshields adjacent aromatic protons, causing distinct splitting patterns (e.g., doublet of doublets near δ 7.5–8.0 ppm). Bromine’s inductive effect further shifts para protons .

- IR : Strong S=O stretching vibrations at ~1150–1300 cm⁻¹ confirm sulfonyl groups. Compare with trifluoromethyl analogs (C-F stretches at ~1100–1250 cm⁻¹) .

Q. What safety protocols are essential when handling ethanesulfonyl-containing compounds?

- Methodological Answer : Ethanesulfonyl intermediates (e.g., ethanesulfonyl chloride) require strict PPE (gloves, goggles, fume hood) due to severe skin/eye irritation risks . Neutralize spills with sodium bicarbonate. For this compound, avoid inhalation of dust; use HEPA filters in ventilation systems .

Advanced Research Questions

Q. How do electronic effects of the ethanesulfonyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The sulfonyl group is a strong electron-withdrawing meta-director, which can suppress undesired para substitution in Suzuki-Miyaura couplings. Computational studies (DFT) show reduced electron density at the bromine site, requiring Pd(OAc)₂/XPhos catalysts for efficient C-Br activation. Compare with trifluoromethyl analogs, where steric hindrance may dominate .

Q. What crystallographic strategies resolve contradictions between spectroscopic data and X-ray structures?

- Methodological Answer : Use SHELXL for refinement against high-resolution data (≤1.0 Å) to model disorder in the ethanesulfonyl group. Validate against NMR: If crystallography shows planar sulfonyl geometry but NMR suggests rotation, consider dynamic effects (VT-NMR) or twinning corrections .

Q. How can computational modeling predict degradation pathways of this compound under environmental conditions?

- Methodological Answer : Employ Gaussian09 with B3LYP/6-311++G(d,p) to simulate hydrolysis mechanisms. The sulfonyl group may undergo nucleophilic attack by water at the sulfur center, forming sulfonic acid derivatives. Compare with microbial degradation pathways (e.g., via aniline dioxygenase in Pseudomonas spp.) .

Contradictions and Mitigation

- Contradiction : Conflicting reports on sulfonyl group stability under acidic conditions.

- Resolution : Adjust pH during synthesis (neutral to mildly basic) to prevent sulfonic acid formation. Monitor via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。